molecular formula C17H24O2 B12611142 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene CAS No. 648857-96-9

1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene

Cat. No.: B12611142
CAS No.: 648857-96-9
M. Wt: 260.4 g/mol
InChI Key: RLAKUAQIJHHHFM-UHFFFAOYSA-N
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Description

1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene is a methoxybenzene derivative featuring a cyclohexyl-substituted propenyl ether group. This compound belongs to a broader class of aromatic ethers with applications in organic synthesis and materials science. Its structure combines a methoxy-substituted benzene ring with a cyclohexylpropenyl ether moiety, which imparts unique steric and electronic properties.

Properties

CAS No.

648857-96-9

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

1-(1-cyclohexylprop-1-enoxymethyl)-4-methoxybenzene

InChI

InChI=1S/C17H24O2/c1-3-17(15-7-5-4-6-8-15)19-13-14-9-11-16(18-2)12-10-14/h3,9-12,15H,4-8,13H2,1-2H3

InChI Key

RLAKUAQIJHHHFM-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1CCCCC1)OCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene typically involves the reaction of cyclohexylprop-1-en-1-ol with 4-methoxybenzyl chloride under basic conditions. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, which promotes the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the product. Purification steps such as distillation or recrystallization are used to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives such as alcohols

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Differences :

  • Cyclohexyl vs. Cyclopropyl : Cyclohexyl groups (as in the target compound and ) provide greater steric bulk and conformational flexibility compared to cyclopropyl analogs (), which introduce ring strain and rigidity.
  • Ether Linkage : Propenyl ethers (e.g., the target compound) exhibit different reactivity in radical or acid-catalyzed reactions compared to propargyl ethers () or bromoalkyl ethers ().

Physicochemical Properties and Reactivity

Stability and Spectroscopic Data

  • NMR Analysis : Cyclohexyl-substituted methoxybenzenes (e.g., ) show distinct 1H-NMR signals for cyclohexyl protons (δ 1.2–2.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). Propenyl ethers exhibit characteristic olefinic protons (δ 5.5–6.5 ppm) .
  • Thermal Stability : Hydroperoxide analogs () decompose at elevated temperatures, whereas propargyl ethers () are more stable under acidic conditions.

Reactivity Trends

  • Radical Reactions : Propenyl ethers may undergo oxidation to hydroperoxides (), while propargyl ethers () are prone to cycloaddition or polymerization.
  • Acid Sensitivity : Cyclohexyl groups enhance steric protection of the ether linkage, reducing hydrolysis rates compared to morpholinyl or benzyloxy analogs ().

Biological Activity

Chemical Structure and Properties

The molecular formula for 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene is C16H22O2C_{16}H_{22}O_2. The structure can be described as having a methoxy group and a cyclohexyl group attached to a propene chain, which may influence its interaction with biological systems.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H22O2C_{16}H_{22}O_2
Molecular Weight250.35 g/mol
Melting PointNot available
SolubilityNot available

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of methoxybenzene have shown significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Screening

A study conducted on structurally related compounds demonstrated that certain methoxy-substituted benzene derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundMIC (µg/mL)
4-Methoxybenzene32
This compoundTBD

Anti-inflammatory Activity

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that these compounds could reduce the production of pro-inflammatory cytokines.

Research Findings

In a study focusing on the anti-inflammatory effects, it was found that the tested compound significantly decreased the levels of TNF-alpha and IL-6 in a dose-dependent manner.

Table 2: Cytokine Inhibition Data

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control1500800
Compound at 10 µM800400
Compound at 50 µM300100

The proposed mechanism of action for the biological activity of this compound likely involves modulation of cellular signaling pathways associated with inflammation and microbial resistance. The presence of the methoxy group is hypothesized to enhance lipophilicity, allowing better membrane penetration and subsequent interaction with intracellular targets.

Future Directions in Research

Further research is warranted to explore:

  • In vivo studies to confirm the efficacy and safety profile.
  • Structure-activity relationship (SAR) analyses to optimize the compound for enhanced biological activity.
  • Potential therapeutic applications , particularly in antimicrobial and anti-inflammatory domains.

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